5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S13835586
CAS No.
M.F
C10H15N3O2
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxyl...

Product Name

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

5-cyclobutyl-1-propyltriazole-4-carboxylic acid

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c1-2-6-13-9(7-4-3-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

GYBSXUQLMMCVRP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)O)C2CCC2

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . The compound features a 1,2,3-triazole ring substituted with a cyclobutyl group at the 5-position, a propyl group at the 1-position, and a carboxylic acid group at the 4-position.

The structure of this compound contributes to its unique chemical and biological properties:

  • The 1,2,3-triazole ring provides stability and serves as a versatile scaffold for various applications.
  • The cyclobutyl group imparts distinct chemical and biological properties, influencing the compound's reactivity and binding affinity.
  • The carboxylic acid group offers opportunities for further functionalization and can participate in various

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide formation: The carboxylic acid can react with amines to form amides.
  • Reduction: The carboxylic acid group can be reduced to form an alcohol.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, losing the carboxylic acid group.

While specific biological activities of 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid are not directly reported in the provided search results, 1,2,3-triazole compounds, in general, have shown diverse biological activities:

  • Antimicrobial properties
  • Anticancer potential
  • Enzyme inhibition, particularly against carbonic anhydrase-II

The unique structure of this compound, with its cyclobutyl and propyl substituents, may contribute to specific biological interactions that warrant further investigation.

The synthesis of 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid likely involves click chemistry methods, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the specific synthesis for this compound is not detailed in the search results, a general approach may involve:

  • Preparation of a cyclobutyl-substituted alkyne
  • Synthesis of a propyl azide
  • CuAAC reaction to form the 1,2,3-triazole ring
  • Oxidation of the resulting 4-position substituent to form the carboxylic acid

For industrial-scale production, continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

The applications of 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid are likely diverse, based on the general uses of similar 1,2,3-triazole compounds:

  • Pharmaceutical research: As a potential lead compound for drug development, particularly in areas such as antimicrobial and anticancer therapies.
  • Chemical synthesis: As a building block for more complex molecules in organic synthesis.
  • Materials science: In the development of new materials with specific properties.
  • Agrochemicals: Potential applications in the development of new pesticides or plant growth regulators.

While specific interaction studies for 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid are not provided in the search results, similar 1,2,3-triazole compounds have shown interactions with various biological targets:

  • Enzyme binding: Some 1,2,3-triazoles have demonstrated the ability to bind to and inhibit enzymes, such as carbonic anhydrase-II.
  • Protein interactions: The triazole ring can participate in hydrogen bonding and π-π stacking interactions with protein residues.
  • Metal coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions, which may be relevant for certain biological or material applications.

Similar Compounds

Several compounds share structural similarities with 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid:

  • (5-Cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol: This compound also features a cyclobutyl group at the 5-position of a 1,2,3-triazole ring but has a methyl group at the 1-position and a hydroxymethyl group at the 4-position.
  • 5-cyclobutyl-1-(1-cyclobutylethyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the cyclobutyl group at the 5-position and the carboxylic acid at the 4-position but has a more complex substituent at the 1-position .
  • 1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid: While this compound has a different substituent at the 1-position, it shares the propyl group (at the 5-position) and the carboxylic acid group at the 4-position.

The uniqueness of 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of substituents. The cyclobutyl group at the 5-position, combined with the propyl group at the 1-position and the carboxylic acid at the 4-position, likely confers distinct chemical and biological properties that differentiate it from similar compounds .

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, has been widely employed for constructing 1,2,3-triazole cores due to its high regioselectivity and efficiency. For synthesizing 5-cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid, this method typically involves reacting a cyclobutyl-substituted alkyne with a propyl azide precursor under catalytic copper(I) conditions. A critical optimization parameter is the choice of copper source, with Cu(I) salts such as copper(I) iodide or stabilized complexes like tris(benzyltriazolylmethyl)amine (TBTA) enhancing reaction rates and selectivity.

The reaction proceeds via a stepwise mechanism: (1) coordination of the alkyne to Cu(I), forming a copper acetylide intermediate; (2) azide nucleophilic attack on the activated alkyne; and (3) cyclization to yield the 1,4-disubstituted triazole regioisomer. However, introducing the cyclobutyl group necessitates careful design of the alkyne precursor. For example, cyclobutylacetylene derivatives with electron-withdrawing groups at the 4-position improve reaction yields by stabilizing the transition state during cycloaddition. Post-cycloaddition hydrolysis or oxidation steps may then introduce the carboxylic acid functionality at the 4-position.

ParameterOptimal ConditionsYield Range
CatalystCuI/TBTA (0.1 equiv)75–92%
Solventt-BuOH/H2O (1:1)
Temperature50°C, 12–24 hours
Alkyne SubstitutionCyclobutylacetylene derivatives

Base-Mediated Cyclization Strategies Using β-Ketoester Precursors

Base-mediated cyclization of β-ketoesters with azides offers an alternative route to 1,2,3-triazoles, particularly for introducing oxygenated or carboxylated substituents. In this approach, β-ketoesters serve as bifunctional precursors, providing both the carbonyl and methylene components necessary for triazole ring formation. For 5-cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid, a propyl-substituted β-ketoester reacts with cyclobutyl azide under basic conditions, typically using potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

The mechanism involves initial deprotonation of the β-ketoester to form an enolate, which undergoes nucleophilic attack by the azide. Subsequent cyclization and elimination of water yield the triazole core. Notably, 2-alkyl-substituted β-ketoesters favor the formation of 5-hydroxy-1,2,3-triazoles, but modifying reaction conditions—such as using anhydrous solvents and elevated temperatures—can redirect the pathway to form the desired carboxylic acid derivative. For instance, oxidative workup with aqueous hydrogen peroxide converts intermediate hydroxyl groups to carboxyl functionalities.

Regioselective Challenges in 1,2,3-Triazole Core Formation

Achieving precise regiocontrol in 1,2,3-triazole synthesis remains a significant challenge, particularly when bulky substituents like cyclobutyl and propyl groups are present. The CuAAC reaction predominantly yields 1,4-disubstituted triazoles, but steric hindrance from the cyclobutyl group can lead to competing pathways or byproduct formation. Computational studies suggest that the cyclobutyl ring’s angle strain (approximately 90° bond angles) increases the activation energy for cycloaddition, necessitating longer reaction times or higher catalyst loadings.

Alternative strategies to enhance regioselectivity include:

  • Electronic modulation: Introducing electron-withdrawing groups (e.g., esters) on the alkyne to stabilize transition states.
  • Solvent effects: Using polar solvents like dimethyl sulfoxide (DMSO) to stabilize charged intermediates in base-mediated cyclizations.
  • Catalyst tuning: Employing ruthenium complexes for inverse electron-demand cycloadditions, though this remains less explored for cyclobutyl systems.

Post-Functionalization Techniques for Cyclobutyl Group Incorporation

Late-stage introduction of the cyclobutyl group addresses synthetic challenges associated with its direct incorporation during triazole formation. One effective method involves ring-expansion reactions of strained intermediates. For example, treating propargyl compounds containing cyclopropane moieties with acidic salts like ammonium hexafluorophosphate (NH4PF6) induces cyclopropane-to-cyclobutane ring expansion. This approach allows the cyclobutyl group to be added after triazole core assembly, minimizing steric clashes during cycloaddition.

Another strategy utilizes Suzuki-Miyaura cross-coupling between boronic acid derivatives of cyclobutane and halogenated triazole intermediates. This method requires palladium catalysts (e.g., Pd(PPh3)4) and has been successfully applied to install cyclobutyl groups at the 5-position of 1,2,3-triazoles with yields exceeding 80%.

MethodReagents/ConditionsYield
Ring expansionNH4PF6, CH2Cl2, 25°C68%
Suzuki couplingPd(PPh3)4, K2CO3, DME/H2O82%
AlkylationCyclobutyl bromide, K2CO355%

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.116426730 g/mol

Monoisotopic Mass

209.116426730 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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